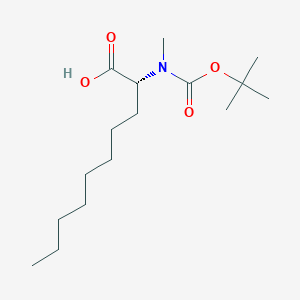![molecular formula C15H16N4O3S B2927100 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2224241-19-2](/img/structure/B2927100.png)
3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a chemical compound used in scientific research. It is also known as FMPD or Compound 25. This compound has been synthesized and studied extensively due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile vary depending on the disease being studied. It has been shown to reduce inflammation in the body, which can help alleviate symptoms of diseases such as arthritis and inflammatory bowel disease. It has also been shown to inhibit cancer cell growth, which can help treat various types of cancer.
実験室実験の利点と制限
One advantage of using 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile. One direction is to further study its potential as a therapeutic agent for various diseases. It has shown promise in treating diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy, and further research could lead to the development of new treatments. Another direction is to study its mechanism of action in more detail. Understanding how this compound works in the body could lead to the development of more effective treatments for various diseases. Finally, further research could be done to study the toxicity of this compound in more detail. Understanding its potential toxicity could help researchers determine its safety for use in various experiments.
合成法
The synthesis of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves a multi-step process. The first step involves the reaction of 2-chloropyridine with sodium azide to form 2-azidopyridine. The second step involves the reaction of 2-azidopyridine with 4-(furan-2-ylmethyl)piperazine to form 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]pyridine-2-amine. The final step involves the reaction of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]pyridine-2-amine with sulfonyl chloride and potassium carbonate to form 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile.
科学的研究の応用
3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
3-[4-(furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-11-14-15(4-1-5-17-14)23(20,21)19-8-6-18(7-9-19)12-13-3-2-10-22-13/h1-5,10H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBKVAANDLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)
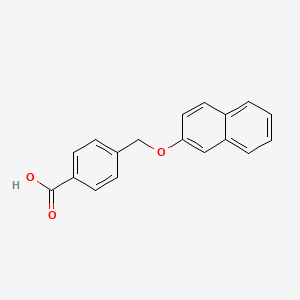
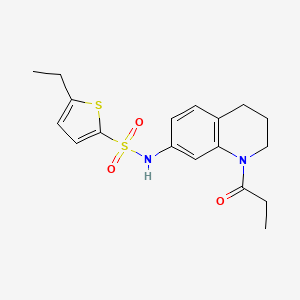
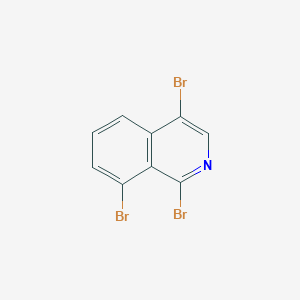


![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)
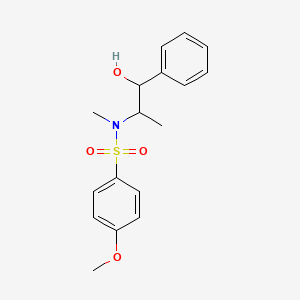
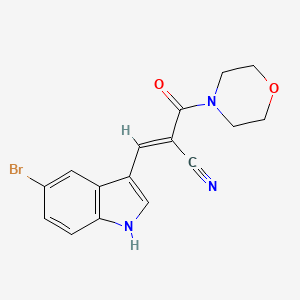
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)
